molecular formula C18H15N5O2S2 B2956816 2-((7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1421459-63-3

2-((7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2956816
CAS RN: 1421459-63-3
M. Wt: 397.47
InChI Key: QLOMSDAAIDDHCW-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrolo[3,2-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .

Scientific Research Applications

The compound 2-((7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide has several potential applications in scientific research due to its structural features and biological activity. Here is a comprehensive analysis of six unique applications:

Inhibitor of Blood Coagulation Factor Xa

This compound is structurally similar to apixaban , a potent inhibitor of blood coagulation factor Xa . It could potentially be used in the development of new anticoagulant drugs that are orally bioavailable and have a high degree of potency and selectivity.

Synthesis of Functionalized Pyridines and Pyrimidines

The compound’s pyrimidine moiety can be utilized in multicomponent reactions involving hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation to synthesize functionalized pyridines and pyrimidines . This application is significant for creating diverse heterocyclic compounds with potential pharmacological activities.

Development of Organic Radical Materials

Compounds with a methoxyphenyl group, like the one present in this molecule, have been studied for their potential in forming organic radical materials . These materials are of interest for their magnetic properties and could be used in the development of organic electronics or spintronic devices.

properties

IUPAC Name

2-[[7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S2/c1-25-12-4-2-11(3-5-12)13-8-20-16-15(13)21-10-22-17(16)27-9-14(24)23-18-19-6-7-26-18/h2-8,10,20H,9H2,1H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOMSDAAIDDHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CNC3=C2N=CN=C3SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide

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